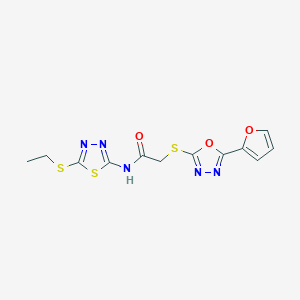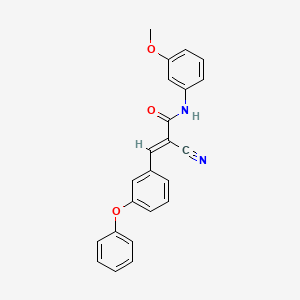
(E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide, also known as MP-10, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MP-10 is a member of the propenamide family and has been found to exhibit interesting biological properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, this compound has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have a range of other biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress, suggesting that it may have potential as an anti-inflammatory or antioxidant agent. Additionally, this compound has been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. Additionally, this compound is relatively easy to synthesize and has good stability, making it a convenient compound to work with in the lab. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
将来の方向性
There are a number of future directions that could be pursued in the study of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide. One area of interest is the development of more potent and selective CDK4/6 inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as inflammation and neurodegeneration. Finally, the development of more efficient and cost-effective synthesis methods for this compound could help to facilitate its use in a wider range of research applications.
合成法
The synthesis of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide involves the condensation of 3-methoxybenzaldehyde and 3-phenoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with acetic anhydride to yield this compound in high yield and purity.
科学的研究の応用
(E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to inhibit the growth of tumor cells in animal models, suggesting that it may have potential as a cancer treatment.
特性
IUPAC Name |
(E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-21-11-6-8-19(15-21)25-23(26)18(16-24)13-17-7-5-12-22(14-17)28-20-9-3-2-4-10-20/h2-15H,1H3,(H,25,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYGMRNCICNSSC-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide](/img/structure/B2474099.png)
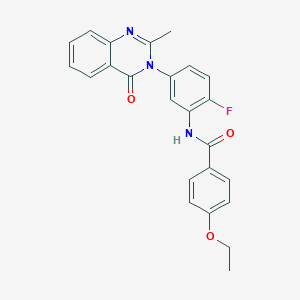
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2474102.png)
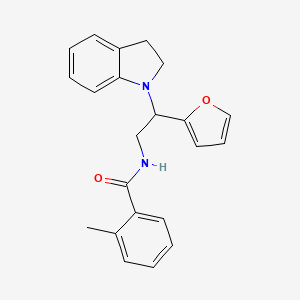


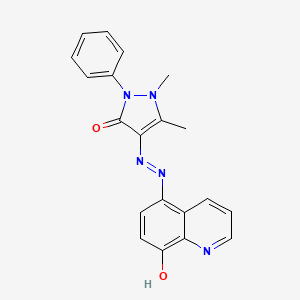
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2474112.png)
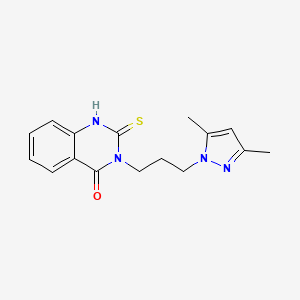
![N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2474115.png)
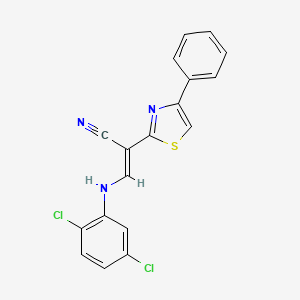
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2474119.png)
